molecular formula C8H6Cl2N4 B8285936 2,6-Dichloro-9-cyclopropylpurine

2,6-Dichloro-9-cyclopropylpurine

Cat. No. B8285936
M. Wt: 229.06 g/mol
InChI Key: UWBNUWQWRNCMHP-UHFFFAOYSA-N
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Patent
US08492391B2

Procedure details

2,6-Dichloropurine (1 mmol), triphenylphosphine (1.3 mmol), tetrahydrofurane (5 ml) and cyclopropanol (5 mmol) were stirred at rt under nitrogen to give clear yellowish solution, which was then cooled to 0° C. and diisopropyldiazadicarboxylate (DIAD; 1.3 mmol) was added via syringe. The reaction mixture was then stirred at rt for 12 h. After evaporation of the solvents the product was extracted with diethylether and purified by column chromatography (silicagel, 1% MeOH in CHCl3). Crystallization from methanol gave the product in yield 35%, mp 121-124° C.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.3 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.C1(P([C:25]2[CH:30]=[CH:29]C=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(O)CC1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>O1CCCC1>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:29]2[CH2:30][CH2:25]2)=[C:4]([Cl:11])[N:3]=1

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
1.3 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 mmol
Type
reactant
Smiles
C1(CC1)O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at rt for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give clear yellowish solution, which
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents the product
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethylether
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silicagel, 1% MeOH in CHCl3)
CUSTOM
Type
CUSTOM
Details
Crystallization from methanol
CUSTOM
Type
CUSTOM
Details
gave the product in yield 35%, mp 121-124° C.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
ClC1=NC(=C2N=CN(C2=N1)C1CC1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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